Methyl cyanoformimidate
Description
Methyl cyanoformimidate (CAS: 13369-03-4; molecular formula: C₃H₄N₂O) is a reactive cyanoformimidate ester characterized by a methyl ester group, a cyano group (-CN), and an imidate moiety (-N=C-O-) . Its structure (Fig. 1) confers high electrophilicity, making it a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For example, it facilitates the condensation of uracil-5,6-diamines to synthesize lumazine-6,7-diamines, key intermediates in pteridine chemistry . Its reactivity is attributed to the electron-withdrawing cyano group, which enhances the electrophilicity of the imidate carbon, enabling nucleophilic attack by amines or alcohols.
Properties
CAS No. |
13369-03-4 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
methyl cyanomethanimidate |
InChI |
InChI=1S/C3H4N2O/c1-6-3(5)2-4/h5H,1H3 |
InChI Key |
YYKFOMDVFMMBGQ-UHFFFAOYSA-N |
SMILES |
COC(=N)C#N |
Canonical SMILES |
COC(=N)C#N |
Other CAS No. |
13369-03-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyanoformimidates and Analogous Compounds
Key Observations :
- The methyl ester group in this compound reduces steric hindrance compared to bulkier esters (e.g., methoxyethyl), enhancing its reactivity in nucleophilic substitutions .
- Ethyl and methoxyethyl derivatives exhibit lower volatility and higher viscosity due to larger ester groups, impacting their handling in synthetic protocols .
Reactivity and Catalytic Requirements
Table 2: Reactivity Profiles Under Different Catalytic Conditions
Key Findings :
- Bulkier cyanoformimidates (e.g., methoxyethyl) necessitate catalysts like sodium to form oxaldimidates, highlighting steric limitations .
- Potassium cyanide (KCN) and ammonium hydroxide (NH₄OH) are universal catalysts for synthesizing cyanoformimidates from glycol monoethers and cyanogen .
Stability and Handling Considerations
- This compound: Stable as a pure compound but hygroscopic; storage under inert gas is recommended .
- 2-Methoxyethyl cyanoformimidate: Degrades at room temperature, turning yellow-brown; purification via vacuum distillation is essential .
- Ethyl cyanoformimidate: Intermediate stability; prone to hydrolysis in aqueous environments, limiting its use in protic solvents.
Substrate Specificity and Limitations
- In contrast, glycol monoethers (e.g., methyl Cellosolve) react with cyanogen only in the presence of KCN or NH₄OH, emphasizing the role of catalysts in expanding substrate scope .
Q & A
Q. What are the established synthetic protocols for methyl cyanoformimidate, and how do reaction conditions influence yield and purity?
this compound (CAS 22128-62-7) is synthesized via condensation reactions, often involving nitrile derivatives and methyl chloroformate under anhydrous conditions. Key variables include temperature (typically 0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of reagents. Purification via fractional distillation or recrystallization is critical due to its lachrymatory properties . Yield optimization requires rigorous exclusion of moisture, as hydrolysis leads to degradation products. Analytical validation via NMR (e.g., ¹³C NMR for cyano-group confirmation at ~110–120 ppm) and IR (C≡N stretch ~2200 cm⁻¹) is essential .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols emphasize:
- Ventilation : Use fume hoods to prevent inhalation exposure (LC₅₀ data pending; lachrymator properties confirmed) .
- PPE : Nitrile gloves, goggles, and lab coats.
- First Aid : Immediate decontamination with water for skin contact; artificial respiration if inhaled .
- Storage : Inert atmosphere (argon) and desiccants to prevent hydrolysis.
Q. What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~3.5–4.0 ppm for ¹H; δ ~40–50 ppm for ¹³C) and cyanoformimidate moiety.
- IR Spectroscopy : Confirm C≡N (2200 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS) : Molecular ion [M⁺] at m/z 117 (C₃H₄N₂O₂) with fragmentation patterns to validate structure .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound adducts be resolved in mechanistic studies?
Discrepancies in NMR or IR data often arise from tautomerization (e.g., imine-enamine equilibria) or solvent polarity effects. For example, in lumazine syntheses, unexpected downfield shifts in ¹H NMR may indicate nucleophilic displacement at the cyanoformimidate carbon. To resolve contradictions:
Q. What methodological strategies improve reproducibility in nucleophilic displacement reactions using this compound?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of the cyanoformimidate carbon.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate amine displacement in lumazine derivatives .
- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify intermediates.
- Statistical Design : Use factorial experiments to evaluate interactions between temperature, solvent, and catalyst loading .
Q. How can computational chemistry aid in predicting reaction pathways for this compound-mediated syntheses?
Q. What are the ethical and methodological considerations in designing studies involving this compound?
- Toxicity Reporting : Disclose lachrymatory risks and LC₅₀ data gaps in publications .
- Data Transparency : Share raw spectral data and crystallographic files via repositories (e.g., Zenodo) to enable validation .
- Ethical Synthesis : Avoid hazardous reagents (e.g., phosgene derivatives) by adopting greener alternatives .
Data Analysis and Contradiction Management
Q. How should researchers address inconsistencies in bioactivity data for this compound-derived compounds?
- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- Confounding Variables : Control for hydrolysis products (e.g., methyl carbamate) via HPLC purity checks .
- Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies .
Q. What statistical frameworks are suitable for analyzing reaction yield variability in high-throughput screens?
- ANOVA : Identify significant factors (e.g., solvent, temperature) across multi-well plates.
- Machine Learning : Train random forest models on historical data to predict optimal conditions .
Research Design and Reporting
Q. How to structure a research paper on this compound to meet journal standards?
- Abstract : Highlight synthetic novelty (e.g., "first use in lumazine derivatives") and mechanistic insights.
- Methods : Detail anhydrous techniques and spectroscopic validation protocols .
- Graphical Abstracts : Use 2–3 chemical structures (avoid clutter; per Med. Chem. Commun. guidelines) .
- Supplementary Data : Include raw NMR FID files and crystallographic CIFs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
